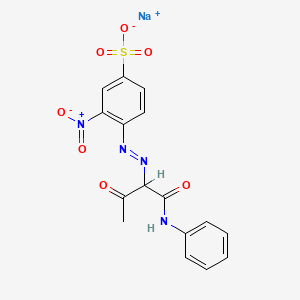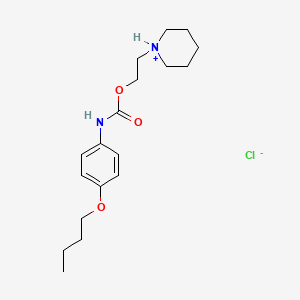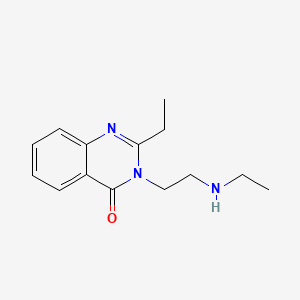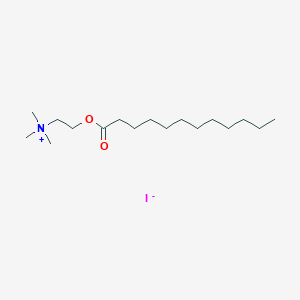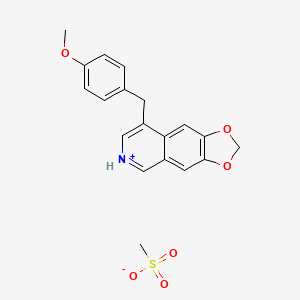
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxybenzyl group and a methylenedioxyisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of phenolic groups using the 4-methoxybenzyl (PMB) group, followed by the formation of the isoquinoline core through cyclization reactions. The methylenedioxy group is introduced via methylenation reactions, and the final step involves the sulfonation of the isoquinoline derivative to obtain the methanesulfonate salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasound-assisted synthesis and the use of phase-transfer catalysts can enhance the efficiency of the synthetic process . Additionally, continuous flow reactors and automated synthesis platforms may be employed to scale up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The isoquinoline core can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The methylenedioxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DDQ (dichlorodicyanobenzoquinone) for oxidative deprotection, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include p-methoxybenzaldehyde from oxidation, tetrahydroisoquinoline derivatives from reduction, and various substituted isoquinoline derivatives from nucleophilic substitution .
科学的研究の応用
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of isoquinoline-based therapeutics.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate involves its interaction with specific molecular targets and pathways. The methoxybenzyl group can undergo oxidative cleavage, generating reactive intermediates that interact with cellular components. The isoquinoline core can bind to enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4-Methoxybenzyl chloride: Used as a precursor in the synthesis of PMB-protected compounds.
p-Methoxybenzyl alcohol: Utilized as a reagent for protecting hydroxyl groups.
Benzenemethanol, 4-methoxy-: Another related compound with similar protective group chemistry.
Uniqueness
4-(p-Methoxybenzyl)-6,7-methylenedioxyisoquinoline methanesulfonate is unique due to its combination of the methoxybenzyl and methylenedioxyisoquinoline moieties, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research applications and a promising candidate for further exploration in various scientific fields.
特性
CAS番号 |
69382-26-9 |
|---|---|
分子式 |
C19H19NO6S |
分子量 |
389.4 g/mol |
IUPAC名 |
methanesulfonate;8-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]isoquinolin-6-ium |
InChI |
InChI=1S/C18H15NO3.CH4O3S/c1-20-15-4-2-12(3-5-15)6-13-9-19-10-14-7-17-18(8-16(13)14)22-11-21-17;1-5(2,3)4/h2-5,7-10H,6,11H2,1H3;1H3,(H,2,3,4) |
InChIキー |
SXILJFKGVSNUAY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC2=C[NH+]=CC3=CC4=C(C=C32)OCO4.CS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


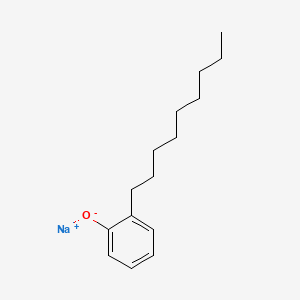
-](/img/structure/B13761479.png)
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
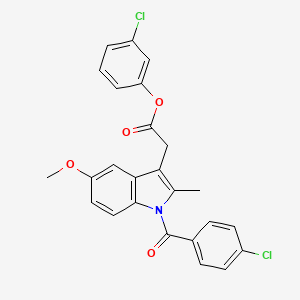
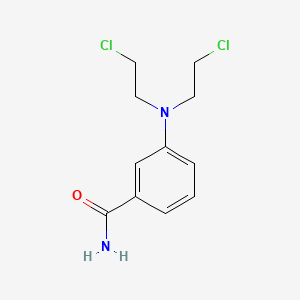
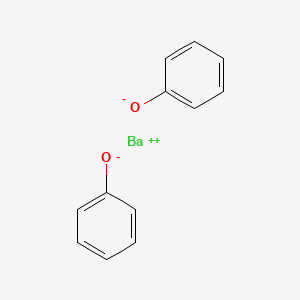
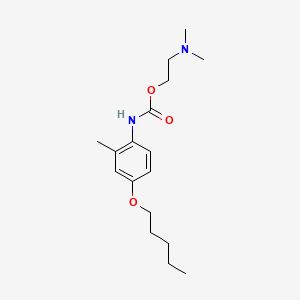
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)
![5-Methyl-4-{[(e)-(4-methylphenyl)methylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13761511.png)
